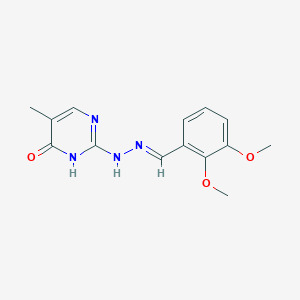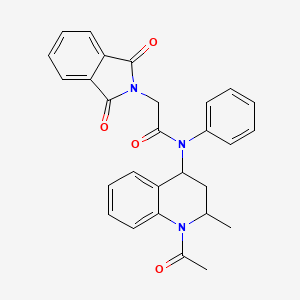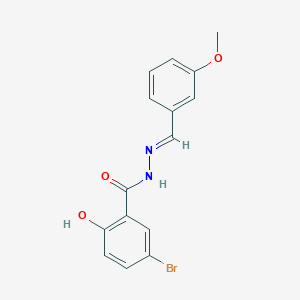![molecular formula C14H13N3O3 B3873648 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873648.png)
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide
Vue d'ensemble
Description
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide, also known as DPEBH, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Applications De Recherche Scientifique
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is in the field of medicinal chemistry. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess significant anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related disorders.
Mécanisme D'action
The mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is not yet fully understood. However, studies have suggested that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to inhibit the growth and proliferation of cancer cells by suppressing the activity of various enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to have various biochemical and physiological effects on the human body. Studies have shown that 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide can reduce the levels of reactive oxygen species (ROS) in cells, thereby reducing oxidative stress and inflammation. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has also been found to regulate the expression of various genes involved in cancer cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in lab experiments is its low toxicity and high efficacy. 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide has been found to be relatively safe for use in various in vitro and in vivo experiments. However, one of the limitations of using 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. One of the primary areas of research is the optimization of the synthesis method to improve the yield and purity of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide and its potential applications in various fields of scientific research. Finally, studies are needed to determine the safety and efficacy of 2,4-dihydroxy-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide in human clinical trials, which could lead to the development of novel anti-cancer and anti-inflammatory drugs.
Propriétés
IUPAC Name |
2,4-dihydroxy-N-[(E)-1-pyridin-3-ylethylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9(10-3-2-6-15-8-10)16-17-14(20)12-5-4-11(18)7-13(12)19/h2-8,18-19H,1H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKYZRQYDXRWIS-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=C(C=C(C=C1)O)O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=C(C=C(C=C1)O)O)/C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49828763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-bromo-9,10-dioxo-4-(1-pyrrolidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B3873572.png)
![N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873578.png)

![2-fluoro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873590.png)
![(2-chlorophenyl)[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene]amine](/img/structure/B3873596.png)
![2-(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)-6-methoxyphenol](/img/structure/B3873607.png)

![N-(4-{[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]methyl}phenyl)acetamide](/img/structure/B3873621.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-({[2-(2-pyridinyl)ethyl]imino}methyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3873628.png)


![4-ethoxy-N-(4-methylphenyl)-N-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3873651.png)
